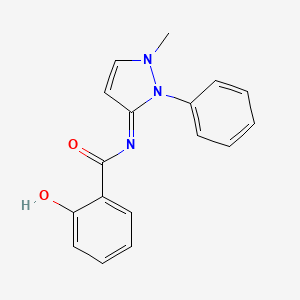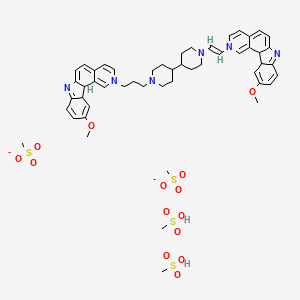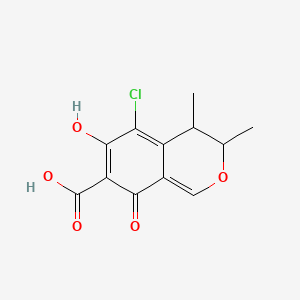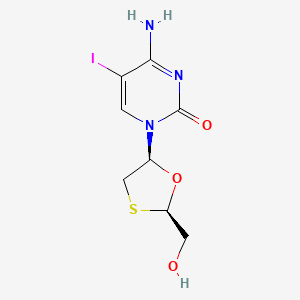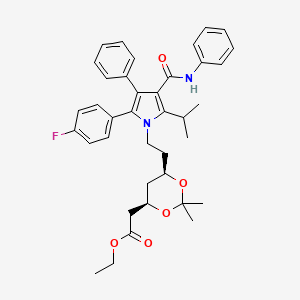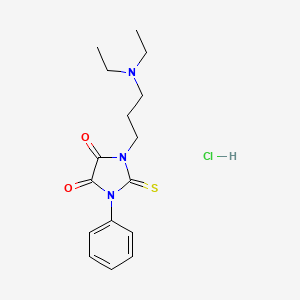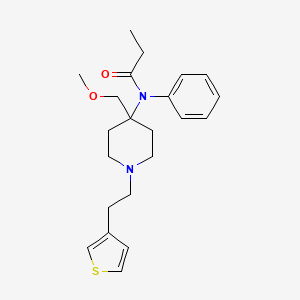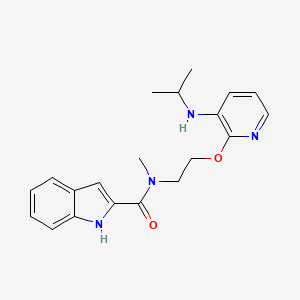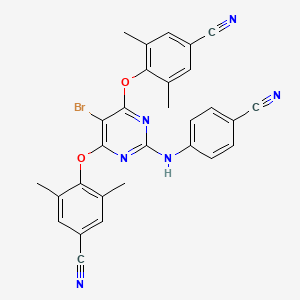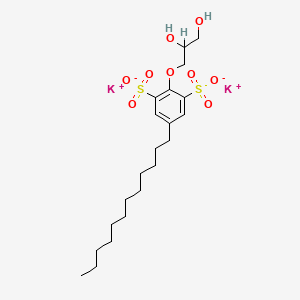
1,3-Benzenedisulfonic acid, 2-(2,3-dihydroxypropoxy)-5-dodecyl-, dipotassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzenedisulfonic acid, 2-(2,3-dihydroxypropoxy)-5-dodecyl-, dipotassium salt is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzenedisulfonic acid core, substituted with a dihydroxypropoxy group and a long dodecyl chain, with dipotassium as the counterion. It is used in various scientific and industrial applications due to its surfactant properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedisulfonic acid, 2-(2,3-dihydroxypropoxy)-5-dodecyl-, dipotassium salt typically involves multiple steps:
Sulfonation: The initial step involves the sulfonation of benzene to form benzenedisulfonic acid.
Alkylation: The benzenedisulfonic acid is then alkylated with a dodecyl halide to introduce the dodecyl group.
Etherification: The final step involves the etherification of the sulfonated and alkylated benzene with 2,3-dihydroxypropyl chloride to form the dihydroxypropoxy group.
Neutralization: The resulting acid is neutralized with potassium hydroxide to form the dipotassium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the synthesis process.
化学反応の分析
Types of Reactions
1,3-Benzenedisulfonic acid, 2-(2,3-dihydroxypropoxy)-5-dodecyl-, dipotassium salt undergoes various chemical reactions, including:
Oxidation: The dihydroxypropoxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The sulfonic acid groups can be reduced to sulfinic acids or thiols under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Amines or alcohols for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of sulfinic acids or thiols.
Substitution: Formation of sulfonamide or sulfonate esters.
科学的研究の応用
1,3-Benzenedisulfonic acid, 2-(2,3-dihydroxypropoxy)-5-dodecyl-, dipotassium salt has diverse applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reactivity of hydrophobic compounds.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
作用機序
The compound exerts its effects primarily through its surfactant properties. The amphiphilic structure allows it to interact with both hydrophobic and hydrophilic molecules, facilitating the formation of micelles and enhancing solubility. The molecular targets include lipid membranes and hydrophobic drug molecules, where it can alter membrane fluidity and improve drug bioavailability.
類似化合物との比較
Similar Compounds
- 1,3-Benzenedisulfonic acid, 2,5-dihydroxy-, potassium salt
- Benzoic acid, 2-(2,3-dihydroxypropoxy)-, sodium salt
Uniqueness
1,3-Benzenedisulfonic acid, 2-(2,3-dihydroxypropoxy)-5-dodecyl-, dipotassium salt is unique due to the presence of the long dodecyl chain, which enhances its hydrophobic interactions and surfactant properties compared to similar compounds. This makes it particularly effective in applications requiring strong amphiphilic characteristics.
特性
CAS番号 |
75896-37-6 |
|---|---|
分子式 |
C21H34K2O9S2 |
分子量 |
572.8 g/mol |
IUPAC名 |
dipotassium;2-(2,3-dihydroxypropoxy)-5-dodecylbenzene-1,3-disulfonate |
InChI |
InChI=1S/C21H36O9S2.2K/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-19(31(24,25)26)21(30-16-18(23)15-22)20(14-17)32(27,28)29;;/h13-14,18,22-23H,2-12,15-16H2,1H3,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
InChIキー |
KSHBLORNDDTDIC-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCCCC1=CC(=C(C(=C1)S(=O)(=O)[O-])OCC(CO)O)S(=O)(=O)[O-].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


